molecular formula C16H17F6N5O B11692598 N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine

N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11692598
M. Wt: 409.33 g/mol
InChI Key: IYBYNKMFAKRALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with diethyl, phenyl, and hexafluoropropan-2-yloxy groups

Preparation Methods

The synthesis of N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The diethyl, phenyl, and hexafluoropropan-2-yloxy groups are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct substitution pattern.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.

    Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as solvents, temperature control, and catalysts, to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds:

Properties

Molecular Formula

C16H17F6N5O

Molecular Weight

409.33 g/mol

IUPAC Name

2-N,2-N-diethyl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H17F6N5O/c1-3-27(4-2)13-24-12(23-10-8-6-5-7-9-10)25-14(26-13)28-11(15(17,18)19)16(20,21)22/h5-9,11H,3-4H2,1-2H3,(H,23,24,25,26)

InChI Key

IYBYNKMFAKRALS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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